Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl-
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Overview
Description
Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- is a heterocyclic compound with a unique structure that includes bridgehead nitrogen atoms. This compound has a molecular formula of C16H13N and a molecular weight of 219.2811
Preparation Methods
The synthesis of Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- can be achieved through several routes. One method involves the reaction of 5-(NN-dimethylaminomethylene)-1-(NN-dimethyliminiomethyl)cyclopenta-1,3-diene perchlorate with the conjugate base of 3H-pyrrolizine . Another method, which offers a better yield, involves the reaction of 3,5-bis-(NN-dimethylaminomethylene)-3H,5H-pyrrolizinium perchlorate with the conjugate base of cyclopentadiene . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to proceed efficiently.
Chemical Reactions Analysis
Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, especially in the five-membered carbocyclic ring (positions 6 and 8).
Scientific Research Applications
Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of heterocyclic systems with bridgehead nitrogen atoms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- involves its interaction with molecular targets through electrophilic attack, particularly in the five-membered carbocyclic ring (positions 6 and 8) . This compound resembles azulene in its visible and near-ultraviolet spectrum, which indicates its potential for various chemical reactions .
Comparison with Similar Compounds
Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- can be compared with other similar heterocyclic compounds, such as:
Azulene: Similar in its visible and near-ultraviolet spectrum.
Pyrrolizine: Shares the pyrrolizine ring system but lacks the additional cyclopentane and azepine rings.
Cyclopentadiene derivatives: Similar in having a cyclopentane ring but differ in the presence of bridgehead nitrogen atoms.
These comparisons highlight the uniqueness of Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- in terms of its structure and reactivity.
Properties
CAS No. |
65738-45-6 |
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Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4,6-dimethyl-15-azatetracyclo[7.5.1.03,7.012,15]pentadeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C16H13N/c1-10-7-11(2)16-9-14-6-4-12-3-5-13(17(12)14)8-15(10)16/h3-9H,1-2H3 |
InChI Key |
SENNCJIOQNIZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C1=CC3=CC=C4N3C(=C2)C=C4)C |
Origin of Product |
United States |
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